Cas no 1006496-39-4 (5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine)
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 5-cyclopropyl-1-propan-2-ylpyrazol-4-amine
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- Inchi: 1S/C9H15N3/c1-6(2)12-9(7-3-4-7)8(10)5-11-12/h5-7H,3-4,10H2,1-2H3
- InChI Key: LVESYDJCYODKFP-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(=C(C=N1)N)C1CC1
Computed Properties
- Exact Mass: 165.126598g/mol
- Monoisotopic Mass: 165.126598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 165.24g/mol
- XLogP3: 0.8
- Topological Polar Surface Area: 43.8
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM435124-250mg |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 95%+ | 250mg |
$535 | 2023-01-05 | |
| Chemenu | CM435124-500mg |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 95%+ | 500mg |
$826 | 2023-01-05 | |
| Chemenu | CM435124-1g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 95%+ | 1g |
$1052 | 2023-01-05 | |
| Enamine | EN300-141222-0.05g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 94% | 0.05g |
$235.0 | 2023-06-08 | |
| Enamine | EN300-141222-0.1g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 94% | 0.1g |
$352.0 | 2023-06-08 | |
| Enamine | EN300-141222-0.25g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 94% | 0.25g |
$503.0 | 2023-06-08 | |
| Enamine | EN300-141222-0.5g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 94% | 0.5g |
$791.0 | 2023-06-08 | |
| Enamine | EN300-141222-1.0g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 94% | 1g |
$1014.0 | 2023-06-08 | |
| Enamine | EN300-141222-2.5g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 94% | 2.5g |
$1988.0 | 2023-06-08 | |
| Enamine | EN300-141222-5.0g |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
1006496-39-4 | 94% | 5g |
$2940.0 | 2023-06-08 |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Professional Introduction to Compound with CAS No. 1006496-39-4 and Product Name: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine
The compound with the CAS number 1006496-39-4 and the product name 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The pyrazole core, a well-known pharmacophore, is a key structural motif in many bioactive molecules, contributing to its broad spectrum of biological activities.
Structurally, 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine incorporates a cyclopropyl group at the 5-position and an isopropyl substituent at the 1-position of the pyrazole ring. These substituents are strategically positioned to enhance the compound's interaction with biological targets, thereby modulating its pharmacological effects. The cyclopropyl group, in particular, is known for its ability to improve metabolic stability and binding affinity, while the isopropyl group contributes to solubility and bioavailability.
In recent years, there has been a surge in research focused on developing novel pyrazole derivatives for their potential in treating various diseases. Pyrazole-based compounds have shown promise in multiple therapeutic areas, including anti-inflammatory, anti-viral, anti-tumor, and anti-microbial applications. The compound 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine is no exception and has been extensively studied for its potential as a lead compound in drug discovery.
One of the most compelling aspects of this compound is its mechanism of action. Studies have suggested that it interacts with specific enzymes and receptors involved in disease pathways. For instance, preliminary research indicates that it may inhibit certain kinases that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, its ability to modulate inflammatory pathways makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the pyrazole ring followed by functionalization at the 5-position with a cyclopropyl group. Subsequent steps involve introducing the isopropyl group at the 1-position through nucleophilic substitution or other coupling reactions. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve optimal results.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine with biological targets. These studies have revealed that the compound binds tightly to its target proteins due to favorable hydrogen bonding networks and hydrophobic interactions. This high affinity suggests that it could be an effective inhibitor of its intended biological targets, making it a valuable scaffold for further derivatization.
The pharmacokinetic properties of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine are also of great interest. In vitro studies have shown that it exhibits good solubility in aqueous media, which is crucial for oral bioavailability. Additionally, preliminary pharmacokinetic studies in animal models indicate that it has a reasonable half-life, allowing for once-daily dosing in potential therapeutic applications. These properties make it an attractive candidate for further development into an oral therapeutic agent.
One of the most exciting areas of research involving 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amines is their potential in combination therapy. By pairing this compound with other drugs that target different aspects of a disease pathway, researchers hope to achieve synergistic effects that could lead to more effective treatments. For example, combining it with chemotherapeutic agents or immunomodulators could enhance its anti-tumor activity by attacking cancer cells from multiple angles.
The future prospects for 5-cyclopropyl - 1 - (propan - 2 - yl) - 1 H - pyrazol - 4 - amine are promising as ongoing research continues to uncover new therapeutic applications and optimize its chemical properties. Advances in synthetic methodologies will likely lead to more efficient production processes, while computational modeling will aid in designing derivatives with enhanced efficacy and reduced side effects.
In conclusion,5-cyclopropyl - 1 - (propan - 2 - yl) - 1 H - pyrazol - 4 - amine represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features make it an excellent candidate for drug discovery efforts aimed at treating various diseases. As research progresses,this compound will continue to be explored as a lead molecule, offering hope for novel treatments that address unmet medical needs.
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